Cas no 2229382-54-9 ((3-nitro-1H-pyrazol-4-yl)methanethiol)
(3-nitro-1H-pyrazol-4-yl)methanethiol Chemical and Physical Properties
Names and Identifiers
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- (3-nitro-1H-pyrazol-4-yl)methanethiol
- EN300-1772694
- 2229382-54-9
-
- Inchi: 1S/C4H5N3O2S/c8-7(9)4-3(2-10)1-5-6-4/h1,10H,2H2,(H,5,6)
- InChI Key: ICHHJVLPBJWFMV-UHFFFAOYSA-N
- SMILES: SCC1C=NNC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 159.01024758g/mol
- Monoisotopic Mass: 159.01024758g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 75.5Ų
(3-nitro-1H-pyrazol-4-yl)methanethiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1772694-0.05g |
(3-nitro-1H-pyrazol-4-yl)methanethiol |
2229382-54-9 | 0.05g |
$1584.0 | 2023-09-20 | ||
| Enamine | EN300-1772694-0.1g |
(3-nitro-1H-pyrazol-4-yl)methanethiol |
2229382-54-9 | 0.1g |
$1660.0 | 2023-09-20 | ||
| Enamine | EN300-1772694-0.25g |
(3-nitro-1H-pyrazol-4-yl)methanethiol |
2229382-54-9 | 0.25g |
$1735.0 | 2023-09-20 | ||
| Enamine | EN300-1772694-0.5g |
(3-nitro-1H-pyrazol-4-yl)methanethiol |
2229382-54-9 | 0.5g |
$1811.0 | 2023-09-20 | ||
| Enamine | EN300-1772694-1.0g |
(3-nitro-1H-pyrazol-4-yl)methanethiol |
2229382-54-9 | 1g |
$1887.0 | 2023-06-03 | ||
| Enamine | EN300-1772694-2.5g |
(3-nitro-1H-pyrazol-4-yl)methanethiol |
2229382-54-9 | 2.5g |
$3696.0 | 2023-09-20 | ||
| Enamine | EN300-1772694-5.0g |
(3-nitro-1H-pyrazol-4-yl)methanethiol |
2229382-54-9 | 5g |
$5470.0 | 2023-06-03 | ||
| Enamine | EN300-1772694-10.0g |
(3-nitro-1H-pyrazol-4-yl)methanethiol |
2229382-54-9 | 10g |
$8110.0 | 2023-06-03 | ||
| Enamine | EN300-1772694-1g |
(3-nitro-1H-pyrazol-4-yl)methanethiol |
2229382-54-9 | 1g |
$1887.0 | 2023-09-20 | ||
| Enamine | EN300-1772694-5g |
(3-nitro-1H-pyrazol-4-yl)methanethiol |
2229382-54-9 | 5g |
$5470.0 | 2023-09-20 |
(3-nitro-1H-pyrazol-4-yl)methanethiol Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on (3-nitro-1H-pyrazol-4-yl)methanethiol
Recent Advances in the Study of (3-nitro-1H-pyrazol-4-yl)methanethiol and Related Compound 2229382-54-9
The compound (3-nitro-1H-pyrazol-4-yl)methanethiol (CAS: 2229382-54-9) has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development. The compound's nitro-pyrazole core and thiol functionality make it a versatile building block for the design of novel bioactive molecules, particularly in the context of enzyme inhibition and targeted drug delivery.
Recent studies have demonstrated that (3-nitro-1H-pyrazol-4-yl)methanethiol serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. A 2023 publication in the Journal of Medicinal Chemistry reported its use in developing potent inhibitors of cysteine proteases, which are implicated in numerous pathological conditions, including cancer and inflammatory diseases. The thiol group's nucleophilic character allows for selective modifications, enabling researchers to create targeted drug candidates with improved pharmacokinetic properties.
Structural analysis of 2229382-54-9 reveals interesting electronic properties that contribute to its reactivity. Density functional theory (DFT) calculations published in ACS Omega (2024) suggest that the nitro group at the 3-position of the pyrazole ring significantly influences the compound's electron distribution, making it particularly suitable for nucleophilic aromatic substitution reactions. This characteristic has been exploited in recent drug discovery programs to create libraries of structurally diverse compounds for high-throughput screening against various disease targets.
In the context of antimicrobial research, a team at the University of Cambridge recently reported (Nature Communications, 2024) the successful incorporation of (3-nitro-1H-pyrazol-4-yl)methanethiol into novel antibiotic scaffolds. The resulting compounds showed remarkable activity against multidrug-resistant Gram-positive bacteria, with minimal cytotoxicity to human cells. This breakthrough suggests potential applications in addressing the growing global threat of antibiotic resistance.
The compound's utility extends beyond small molecule therapeutics. A groundbreaking study in Advanced Materials (2024) demonstrated its application in bioconjugation chemistry, where it was used to functionalize nanoparticles for targeted drug delivery. The thiol group's ability to form stable bonds with gold surfaces, combined with the nitro-pyrazole moiety's capacity for further derivatization, makes 2229382-54-9 particularly valuable in nanomedicine applications.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of (3-nitro-1H-pyrazol-4-yl)methanethiol. Recent process chemistry research (Organic Process Research & Development, 2023) has focused on optimizing synthetic routes to improve yield and reduce environmental impact. Green chemistry approaches, including catalytic methods and solvent-free reactions, are being explored to make the production of this valuable intermediate more sustainable.
Looking forward, the unique properties of 2229382-54-9 position it as a key player in several emerging areas of medicinal chemistry. Its potential applications in PROTAC (proteolysis targeting chimera) technology and covalent inhibitor design are particularly exciting directions for future research. As our understanding of this compound's reactivity and biological interactions deepens, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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